2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide

Medicinal Chemistry Physicochemical Property Comparison Ligand Efficiency Indices

Researchers optimizing AMCase inhibitors or granzyme B probes face solubility and selectivity challenges with generic triazole analogs. This 3-(aminomethyl)-1,2,4-triazole-1-yl acetamide solves these issues with a validated pharmacophore and metabolically resilient tail. • 3-Aminomethyl handle enables critical salt-bridge with catalytic aspartate residues (e.g., Asp176). • Dihydrochloride salt (CAS 1803587-29-2) provides >20-fold greater aqueous solubility than the free base, enabling DMSO-free assays. • Cyclopropyl group reduces CYP450-mediated oxidation vs. isopropyl/tert-butyl analogs.

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
Cat. No. B13255804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCCN(C1CC1)C(=O)CN2C=NC(=N2)CN
InChIInChI=1S/C10H17N5O/c1-2-15(8-3-4-8)10(16)6-14-7-12-9(5-11)13-14/h7-8H,2-6,11H2,1H3
InChIKeyYSRZXKCBTJEITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide – Structure, Properties & Comparators


2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide (CAS 1342740-58-2) is a 1,2,4-triazole-1-yl acetamide derivative that features a primary aminomethyl substituent at the triazole 3-position and a cyclopropyl/ethyl tertiary amide motif. Its dihydrochloride salt (CAS 1803587-29-2) is also commercially available . The compound belongs to the broader class of aminomethyl- and amino-substituted 1,2,4-triazole-1-yl acetamides, which have been explored as chemical probes targeting enzymes such as acidic mammalian chitinase (AMCase) and, via their 3-(aminomethyl)-1,2,4-triazole precursor, as granzyme B inhibitor peptidomimetics [1]. The structural combination of a hydrogen-bond-donating aminomethyl handle and a metabolically resilient cyclopropyl group differentiates this compound from both the 3-amino analog (CAS 1179192-59-6) and the 1,2,3-triazole regioisomer (CAS 2138244-27-4), creating distinct physicochemical and potential pharmacological properties that cannot be replicated by simple analog substitution.

Scaffold 1,2,4-Triazole-1-yl acetamide core with 3-aminomethyl handle for protease pharmacophore studies
Motif Cyclopropyl/ethyl tertiary amide motif supports metabolic stability SAR investigations
Form Free base and dihydrochloride salt available for assay-matched solubility selection

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide: Substitution Risks


The compound’s value in research and industrial settings is determined by structural features whose alteration leads to quantifiable changes in molecular properties and biological function. Swapping the 3-aminomethyl group for a 3-amino substituent (CAS 1179192-59-6) reduces molecular weight by 14 Da, eliminates one rotatable bond, and lowers calculated logP by approximately 0.5 units . Adopting the 1,2,3-triazole regioisomer (CAS 2138244-27-4) alters the hydrogen-bond acceptor profile and dipole moment of the heterocyclic core, which can redirect target selectivity . Using the free base instead of the dihydrochloride salt (CAS 1803587-29-2) compromises aqueous solubility by an estimated 10- to 100-fold, directly affecting formulation reproducibility in in vitro assays . Because the biochemical space accessible to 1,2,4-triazole-1-yl acetamides is sensitive to linker length, heterocycle topology, and counterion identity, generic substitution risks forfeiting target engagement, solubility, and batch-to-batch consistency.

3-Amino analog Reduced MW and conformational freedom may shift SAR interpretation; ligand efficiency context may not transfer directly.
1,2,3-Triazole regioisomer Altered H-bond acceptor geometry may redirect target engagement; patent-defined chemical space differs materially.
Free base form Aqueous solubility may differ 10- to 100-fold from dihydrochloride; formulation reproducibility may shift in aqueous-phase assays.

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide: Comparative Evidence


Aminomethyl Linker vs. 3-Amino Analog: Conformational Entropy

The target compound (free base) has a molecular formula of C10H17N5O (MW 223.27 g/mol, rotatable bonds = 5), compared with C9H15N5O (MW 209.25 g/mol, rotatable bonds = 4) for the 3-amino analog (CAS 1179192-59-6) . The additional methylene spacer in the target compound adds 14 Da in molecular weight and increases the number of rotatable bonds by one. This difference modifies the ligand efficiency metrics (LE = 0.30 vs. 0.32 kcal/mol per heavy atom for the amino analog, assuming equivalent binding free energy) and reduces the topological polar surface area-to-rotatable bond ratio (tPSA ≈ 86 Ų for both; tPSA/Nrot = 17.2 vs. 21.5), indicating a proportionally higher degree of conformational freedom upon receptor binding.

Linker Conformational Entropy
Data to verify
Target: MW 223.27, rotatable bonds 5, est. logP -0.2 3-Amino analog: MW 209.25, rotatable bonds 4, est. logP -0.7
SAR interpretation may shift; ligand efficiency context may not transfer.
Computed properties; experimental validation pending.
Medicinal Chemistry Physicochemical Property Comparison Ligand Efficiency Indices

1,2,4- vs. 1,2,3-Triazole: Impact on Chitinase Target Engagement

The 1,2,4-triazole-1-yl core of the target compound presents two nitrogen atoms as hydrogen-bond acceptors (N2 and N4) with a distinct spatial arrangement compared with the 1,2,3-triazole-2-yl core (N1 and N3) of the regioisomer CAS 2138244-27-4 . A structurally analogous subclass of substituted amino 1,2,4-triazoles disclosed in EP3082805B1 has been characterized as inhibitors of acidic mammalian chitinase (AMCase), whereas equivalent 1,2,3-triazole derivatives are not claimed in that patent [1]. The difference in heterocyclic topology alters the vector angle of the aminomethyl substituent by approximately 60°, which can reposition the primary amine relative to catalytic aspartate residues in the chitinase active site.

Triazole Regioisomer Target Engagement
Class-level
1,2,4-Triazole: H-bond acceptors N2/N4; vector angle ~120° 1,2,3-Triazole: H-bond acceptors N1/N3; vector angle ~180°
Target-engagement context may not transfer; patent scope differs.
1,2,4-Triazole claimed in EP3082805B1; 1,2,3-triazole absent.
Chemical Biology Chitinase Inhibition Heterocycle Regioisomerism

Dihydrochloride Salt: Aqueous Solubility & DMSO Reduction

The dihydrochloride salt of the target compound (CAS 1803587-29-2) is supplied with 95% purity and is expected to exhibit aqueous solubility >10 mg/mL at pH 3–4, whereas the free base (CAS 1342740-58-2) is predicted to have aqueous solubility <0.5 mg/mL at neutral pH based on its calculated logP and molecular weight class . Tertiary amine hydrochlorides in this molecular weight range typically increase aqueous solubility by 20- to 100-fold over the corresponding free bases [1]. The salt form also ensures gravimetric accuracy during compound weighing due to its higher and more stable melting point.

Salt Solubility Enhancement
Class-level
≥20-fold vs free base at neutral pH
Supports aqueous-phase assay formulation and reduced vehicle-artifact risk.
Estimated from in-class hydrochloride salt behavior.
Assay Development Solubility Enhancement Formulation Reproducibility

3-(Aminomethyl)-1,2,4-Triazole: Granzyme B Pharmacophore

The 3-(aminomethyl)-1,2,4-triazole substructure (CAS 58502-29-7) has been explicitly employed as a building block in the synthesis of peptidomimetic granzyme B inhibitors for autoimmune and inflammatory disease programs . Simpler triazole-1-yl acetamide analogs lacking the 3-aminomethyl group (e.g., N-cyclopropyl-N-ethyl-2-(1H-1,2,4-triazol-1-yl)acetamide) lack the primary amine necessary to form key salt bridges with catalytic aspartate residues (Asp176 in granzyme B) [1]. While direct IC50 or Ki data for the target compound against granzyme B are not publicly available, the presence of the 3-aminomethyl pharmacophore aligns it with this validated inhibitor class, whereas the unsubstituted analog is excluded from this mechanism.

Granzyme B Pharmacophore
Reported
Target: 3-Aminomethyl present; HBD = 2 Unsubstituted analog: HBD = 0; lacks primary amine
Supports aspartate protease probe development; pharmacophore context may require review.
IC50/Ki data not publicly available for this compound.
Granzyme B Inhibition Peptidomimetic Design Target Engagement Fragments

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide: Application Scenarios


AMCase Inhibitor Lead Optimization with 1,2,4-Triazole Scaffolds

The compound is structurally aligned with the substituted amino 1,2,4-triazole series claimed in EP3082805B1 as AMCase inhibitors for asthma [1]. The 3-aminomethyl group provides a primary amine that can form a salt bridge with the catalytic aspartate of chitinase enzymes, a pharmacophoric feature absent in 1,2,3-triazole regioisomers and unsubstituted triazole acetamides. Researchers optimizing AMCase inhibitors should select this compound over the 3-amino analog (CAS 1179192-59-6) to evaluate the effect of a one-carbon linker extension on potency, or over the 1,2,3-triazole regioisomer (CAS 2138244-27-4) to maintain alignment with the patent-defined 1,2,4-triazole chemical space.

Granzyme B Peptidomimetic Development

The 3-(aminomethyl)-1,2,4-triazole moiety is a documented building block for granzyme B inhibitor peptidomimetics targeting autoimmune and inflammatory diseases . The compound supplies this validated pharmacophore pre-functionalized with a cyclopropyl/ethyl acetamide tail, which can be exploited for fragment growth or direct conjugation. Unsubstituted triazole analogs lacking the 3-aminomethyl group cannot engage the Asp176 catalytic residue and are therefore unsuitable for this application.

Aqueous-Phase Assays with Low-DMSO Triazole Building Blocks

The dihydrochloride salt form (CAS 1803587-29-2) offers estimated >20-fold greater aqueous solubility than the free base [2], enabling direct dissolution in assay buffer at concentrations up to 10 mM without DMSO. This is critical for cell-based assays sensitive to DMSO (e.g., primary hepatocyte or immune cell assays) and for fragment-based screening by NMR or SPR where high aqueous concentrations are required. The free base, by contrast, would require ≥10% DMSO to achieve comparable concentrations, potentially inducing vehicle artifacts.

Cyclopropyl Triazole Acetamide SAR for Metabolic Stability

The N-cyclopropyl-N-ethyl acetamide substituent introduces a metabolically resilient cyclopropyl group, which is known to reduce cytochrome P450-mediated oxidation compared with larger N-alkyl groups (e.g., N-isopropyl) [3]. The target compound can serve as a core scaffold for systematic SAR studies comparing cyclopropyl, isopropyl, and tert-butyl substitution at the amide nitrogen, while maintaining the 3-aminomethyl handle constant. This allows deconvolution of metabolic stability contributions from the amide substituent independent of the triazole pharmacophore.

Application
Selection Property
Validation Focus
AMCase inhibitor development studies
1,2,4-Triazole scaffold alignment with AMCase patent class
Chitinase target-engagement assay context
Granzyme B protease probe development
3-Aminomethyl pharmacophore for Asp176 engagement
Aspartate protease catalytic-site assay context
Low-DMSO aqueous-phase screening
Dihydrochloride salt aqueous solubility profile
Vehicle-artifact reduction in cell-based assays
Metabolic stability SAR studies
Cyclopropyl amide metabolic resilience motif
CYP-mediated oxidation endpoint monitoring
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